Fatty Acid Side Chain Determines Antitumor Potency
Modification of the fatty acid moiety of glidobactins profoundly influences antitumor activity. The dodecanoyl (C12) and tetradecanoyl (C14) analogs exhibit superior antitumor activity compared to the parent antibiotics which contain shorter or unsaturated fatty acids [1]. Glidobactin G possesses a dodeca‑2,4‑dienamide (C12:2) side chain, placing it in the more active region of this SAR profile relative to Glidobactin A (which contains a shorter, 8‑carbon chain) [2]. This structural difference translates into divergent potency against eukaryotic proteasomes and tumor cell lines.
| Evidence Dimension | Antitumor activity dependence on fatty acid chain length |
|---|---|
| Target Compound Data | Dodecanoyl (C12) side chain (Glidobactin G contains C12:2 dienamide) |
| Comparator Or Baseline | Parent glidobactins with shorter/unsaturated fatty acids (e.g., Glidobactin A, C8 chain) |
| Quantified Difference | Dodecanoyl and tetradecanoyl analogs exhibit 'better antitumor activity' than parent antibiotics; relative potency difference not specified in primary source |
| Conditions | SAR study using synthetic glidobactin analogs, in vitro antitumor assays |
Why This Matters
The specific fatty acid side chain of Glidobactin G is a critical determinant of its antitumor potency, and any substitution with a glidobactin bearing a different fatty acid (e.g., Glidobactin A) would be expected to yield a different efficacy profile.
- [1] Oka M, et al. Chemical modification of the antitumor antibiotic glidobactin. J Antibiot (Tokyo). 1988;41(12):1812-22. PMID: 3145257. View Source
- [2] PubChem. Glidobactin G. Compound summary (CID 139589274). Accessed 2026-04-20. View Source
